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molecular formula C17H14N2O4S B8671194 Methyl 3-[(quinolin-8-yl)sulfamoyl]benzoate

Methyl 3-[(quinolin-8-yl)sulfamoyl]benzoate

Cat. No. B8671194
M. Wt: 342.4 g/mol
InChI Key: PGWLOACAXMMKEM-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In the similar fashion using route 14 general procedure 27, 8-aminoquinoline (100 mg, 0.69 mmol), methyl 3-chlorosulfonylbenzoate (160 mg, 0.69 mmol) and DMAP (cat.) gave the title compound (150 mg, 64%) after purification by column chromatography with DCM as the eluent.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl[S:13]([C:16]1[CH:17]=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19]([O:21][CH3:22])=[O:20])(=[O:15])=[O:14]>CN(C1C=CN=CC=1)C>[CH3:22][O:21][C:19](=[O:20])[C:18]1[CH:23]=[CH:24][CH:25]=[C:16]([S:13](=[O:14])(=[O:15])[NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[CH:17]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)S(NC=1C=CC=C2C=CC=NC12)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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